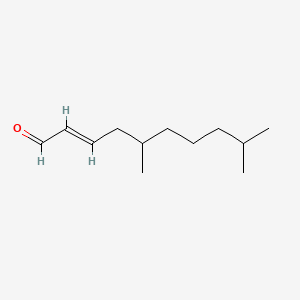
5,9-Dimethyl-2-decenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyl-2-decenal is an organic compound with the molecular formula C12H22O and a molecular weight of 182.30 g/mol . It is also known by its IUPAC name, (E)-5,9-dimethyldec-2-enal . This compound is characterized by its aldehyde functional group and a long carbon chain with two methyl groups at positions 5 and 9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyl-2-decenal typically involves the aldol condensation of appropriate aldehydes or ketones. One common method is the reaction between 5-methyl-2-hexanone and 3-methylbutanal under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis . The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5,9-Dimethyl-2-decenal undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 5,9-Dimethyl-2-decanoic acid
Reduction: 5,9-Dimethyl-2-decenol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5,9-Dimethyl-2-decenal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,9-Dimethyl-2-decenal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity . This interaction can result in various biological effects, such as antimicrobial activity by disrupting microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
5,9-Dimethyl-2-decenol: The reduced form of 5,9-Dimethyl-2-decenal with an alcohol functional group.
5,9-Dimethyl-2-decanoic acid: The oxidized form of this compound with a carboxylic acid functional group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its aldehyde group makes it highly reactive, allowing it to participate in various chemical reactions and interact with biological targets .
Properties
CAS No. |
93840-78-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-5,9-dimethyldec-2-enal |
InChI |
InChI=1S/C12H22O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,10-12H,6-9H2,1-3H3/b5-4+ |
InChI Key |
ROXNDLMMXXKEMM-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C/C=C/C=O |
Canonical SMILES |
CC(C)CCCC(C)CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


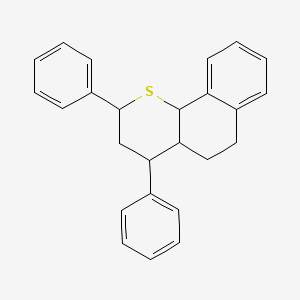
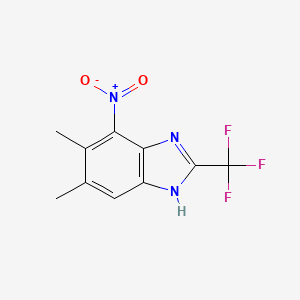
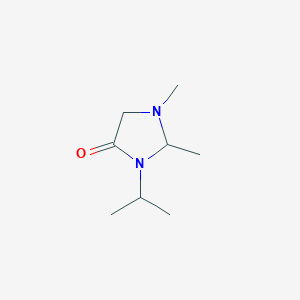
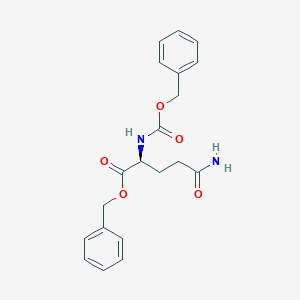

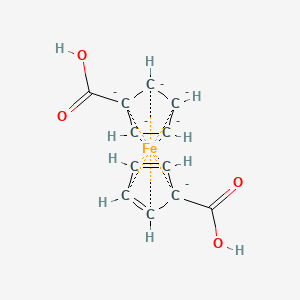
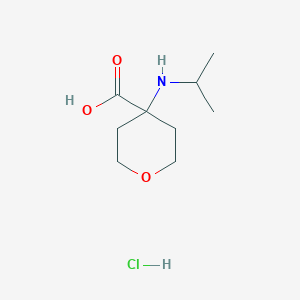
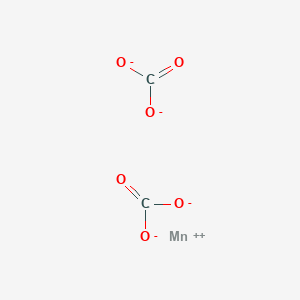
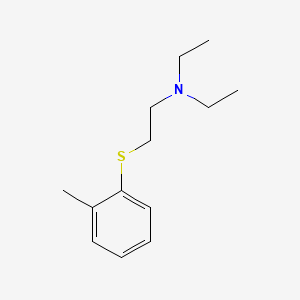
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)

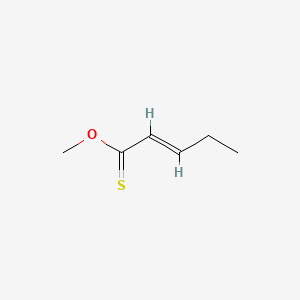
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
